1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one 1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 2034418-22-7
VCID: VC4447495
InChI: InChI=1S/C15H15F3N6O3S2/c1-22-13(15(16,17)18)19-24(14(22)25)9-5-7-23(8-6-9)29(26,27)11-4-2-3-10-12(11)21-28-20-10/h2-4,9H,5-8H2,1H3
SMILES: CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)C(F)(F)F
Molecular Formula: C15H15F3N6O3S2
Molecular Weight: 448.44

1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

CAS No.: 2034418-22-7

Cat. No.: VC4447495

Molecular Formula: C15H15F3N6O3S2

Molecular Weight: 448.44

* For research use only. Not for human or veterinary use.

1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one - 2034418-22-7

Specification

CAS No. 2034418-22-7
Molecular Formula C15H15F3N6O3S2
Molecular Weight 448.44
IUPAC Name 2-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C15H15F3N6O3S2/c1-22-13(15(16,17)18)19-24(14(22)25)9-5-7-23(8-6-9)29(26,27)11-4-2-3-10-12(11)21-28-20-10/h2-4,9H,5-8H2,1H3
Standard InChI Key IXAVDWGYYVATOA-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)C(F)(F)F

Introduction

The compound 1-(1-(benzo[c] thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule featuring a benzo[c] thiadiazole core linked to a piperidine moiety and a trifluoromethyl-substituted triazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science.

Synthesis

The synthesis of such a compound typically involves multiple steps, including the formation of the benzo[c] thiadiazole core, the piperidine moiety, and the trifluoromethyl-substituted triazole ring. Techniques such as refluxing in suitable solvents and using catalysts to facilitate coupling reactions are common. The purification often involves recrystallization or chromatography.

Biological Activities

Compounds with similar structures have shown potential in various biological applications, including antiviral, antibacterial, and anticancer activities. The presence of the trifluoromethyl group and the heterocyclic rings can enhance the compound's ability to interact with biological targets such as enzymes and proteins.

Research Findings

While specific research findings on this exact compound are not available, related compounds have demonstrated significant biological activities. For instance, triazole derivatives have been explored for their antiviral and anti-infective properties . Benzo[c] thiadiazole derivatives have shown potential in affecting cellular signaling pathways crucial for cancer progression.

Data Tables

Given the lack of specific data on this compound, we can consider related compounds for comparison:

CompoundMolecular FormulaMolecular WeightBiological Activity
Benzo[c] thiadiazol-4-ylmethanamineC7H7N3S165.22 g/molToxicity, potential biological applications
1,2,4-TriazolethionesVariableVariableAntiviral, antibacterial
Benzo[c] thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanoneComplexNot specifiedPotential in biological applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator